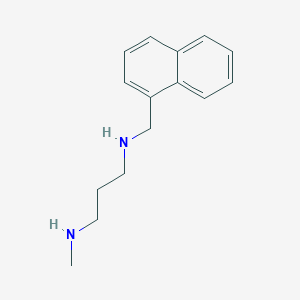
2-methoxy-N,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N,4,5-trimethylbenzenesulfonamide, also known as MTS, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying cellular processes.
Mécanisme D'action
2-methoxy-N,4,5-trimethylbenzenesulfonamide modifies cysteine residues in proteins by forming a covalent bond with the sulfur atom in the cysteine side chain. This modification can alter the activity and function of the protein, allowing for the study of its role in cellular processes.
Biochemical and Physiological Effects:
2-methoxy-N,4,5-trimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been used to study the function of ion channels and transporters, which are involved in the regulation of cellular processes such as neurotransmission and muscle contraction. 2-methoxy-N,4,5-trimethylbenzenesulfonamide has also been used to study the role of cysteine residues in protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methoxy-N,4,5-trimethylbenzenesulfonamide is its small size, which allows it to easily penetrate cell membranes and modify cysteine residues in proteins. It is also highly stable and can be easily synthesized in large quantities. However, one limitation of 2-methoxy-N,4,5-trimethylbenzenesulfonamide is that it may not be specific to a particular cysteine residue in a protein, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for the use of 2-methoxy-N,4,5-trimethylbenzenesulfonamide in scientific research. One area of interest is the development of new biosensors and diagnostic tools based on 2-methoxy-N,4,5-trimethylbenzenesulfonamide-modified proteins. Another area of interest is the study of the role of cysteine residues in protein-protein interactions and signaling pathways. Additionally, 2-methoxy-N,4,5-trimethylbenzenesulfonamide could be used in the development of new drugs targeting specific cysteine residues in disease-related proteins.
Méthodes De Synthèse
2-methoxy-N,4,5-trimethylbenzenesulfonamide can be synthesized through a multistep process starting from toluene. The process involves several chemical reactions, including oxidation, nitration, and sulfonation. The final product is a white crystalline powder that is highly pure and stable.
Applications De Recherche Scientifique
2-methoxy-N,4,5-trimethylbenzenesulfonamide has been extensively used in scientific research as a chemical probe to study protein function and activity. It is commonly used to modify cysteine residues in proteins, which allows for the study of protein structure and function. 2-methoxy-N,4,5-trimethylbenzenesulfonamide has also been used in the development of biosensors and in the study of ion channels and transporters.
Propriétés
Nom du produit |
2-methoxy-N,4,5-trimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C10H15NO3S |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
2-methoxy-N,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-7-5-9(14-4)10(6-8(7)2)15(12,13)11-3/h5-6,11H,1-4H3 |
Clé InChI |
QMMWAPHZJHQBDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC)OC |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)


![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)


![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)

![4-iodo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B225413.png)
![4-chloro-2-[(2-isopropyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B225415.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)